molecular formula C24H19N5O5S2 B304844 4-(2-{[5-(benzoylamino)-1,3,4-thiadiazol-2-yl]acetyl}carbohydrazonoyl)phenyl benzenesulfonate

4-(2-{[5-(benzoylamino)-1,3,4-thiadiazol-2-yl]acetyl}carbohydrazonoyl)phenyl benzenesulfonate

Cat. No.: B304844
M. Wt: 521.6 g/mol
InChI Key: QDQUGRBRIOGKFX-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[5-(benzoylamino)-1,3,4-thiadiazol-2-yl]acetyl}carbohydrazonoyl)phenyl benzenesulfonate is a complex organic compound that features a unique structure combining a thiadiazole ring, a phenylcarbonyl group, and a benzenesulfonate moiety

Preparation Methods

The synthesis of 4-(2-{[5-(benzoylamino)-1,3,4-thiadiazol-2-yl]acetyl}carbohydrazonoyl)phenyl benzenesulfonate typically involves multiple steps. One common synthetic route includes the formation of the thiadiazole ring through a cyclization reaction, followed by the introduction of the phenylcarbonyl group and the benzenesulfonate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

4-(2-{[5-(benzoylamino)-1,3,4-thiadiazol-2-yl]acetyl}carbohydrazonoyl)phenyl benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(2-{[5-(benzoylamino)-1,3,4-thiadiazol-2-yl]acetyl}carbohydrazonoyl)phenyl benzenesulfonate exerts its effects involves its interaction with specific molecular targets. The phenylcarbonyl group and the thiadiazole ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar compounds include those with related structures, such as other thiadiazole derivatives or benzenesulfonate-containing molecules. For example:

Properties

Molecular Formula

C24H19N5O5S2

Molecular Weight

521.6 g/mol

IUPAC Name

[4-[(E)-[[2-(5-benzamido-1,3,4-thiadiazol-2-yl)acetyl]hydrazinylidene]methyl]phenyl] benzenesulfonate

InChI

InChI=1S/C24H19N5O5S2/c30-21(15-22-28-29-24(35-22)26-23(31)18-7-3-1-4-8-18)27-25-16-17-11-13-19(14-12-17)34-36(32,33)20-9-5-2-6-10-20/h1-14,16H,15H2,(H,27,30)(H,26,29,31)/b25-16+

InChI Key

QDQUGRBRIOGKFX-PCLIKHOPSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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